molecular formula C24H29N5O2S2 B12144385 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12144385
M. Wt: 483.7 g/mol
InChI Key: PIMIRSJBFHZNCN-RGEXLXHISA-N
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Description

“3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a synthetic organic compound with potential applications in medicinal chemistry. The compound features a complex structure with multiple functional groups, including a thiazolidinone ring, a piperazine moiety, and a pyridopyrimidinone core. These structural elements suggest that the compound may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” likely involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the piperazine group, and the construction of the pyridopyrimidinone core. Typical reaction conditions may include the use of strong bases, such as sodium hydride, and various organic solvents, such as dimethylformamide or dichloromethane.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques, such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring may be susceptible to oxidation under certain conditions.

    Reduction: The carbonyl groups in the structure can be reduced to alcohols.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving thiazolidinone and piperazine derivatives.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Known for their anti-inflammatory and antimicrobial properties.

    Piperazine Derivatives: Commonly used in medicinal chemistry for their psychoactive and antihistamine effects.

    Pyridopyrimidinone Derivatives: Studied for their potential as kinase inhibitors and anticancer agents.

Uniqueness

The unique combination of functional groups in “3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H29N5O2S2

Molecular Weight

483.7 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H29N5O2S2/c1-3-26-10-12-27(13-11-26)21-18(22(30)28-15-16(2)8-9-20(28)25-21)14-19-23(31)29(24(32)33-19)17-6-4-5-7-17/h8-9,14-15,17H,3-7,10-13H2,1-2H3/b19-14-

InChI Key

PIMIRSJBFHZNCN-RGEXLXHISA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C5CCCC5

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)C5CCCC5

Origin of Product

United States

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